![molecular formula C25H31BrN2O6S B13664977 4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a biphenyl core with multiple functional groups, including a bromomethyl group, an isoxazole ring, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves several steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of the isoxazole ring: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Functionalization of the biphenyl core:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of certain functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.
Applications De Recherche Scientifique
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can be compared with other similar compounds, such as:
4’-(chloromethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and properties.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(methoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has a methoxymethyl group instead of an ethoxymethyl group, which may affect its solubility and reactivity.
4’-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-N-((2-ethoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, which may influence its chemical properties and interactions.
Propriétés
Formule moléculaire |
C25H31BrN2O6S |
|---|---|
Poids moléculaire |
567.5 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H31BrN2O6S/c1-5-32-16-21-14-20(15-26)10-11-22(21)23-8-6-7-9-24(23)35(29,30)28(17-33-13-12-31-4)25-18(2)19(3)34-27-25/h6-11,14H,5,12-13,15-17H2,1-4H3 |
Clé InChI |
OEHFJFJDEAZXBG-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C(C=CC(=C1)CBr)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


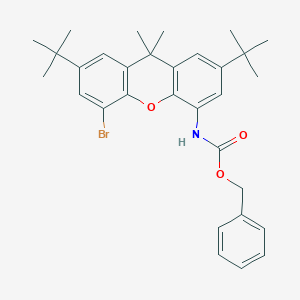
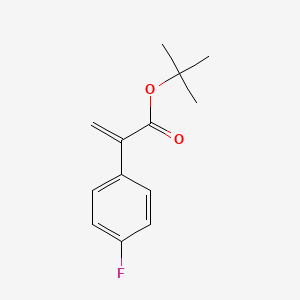
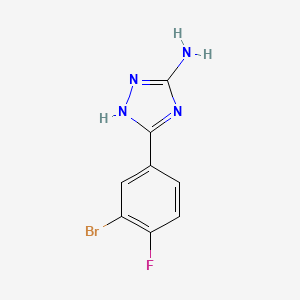
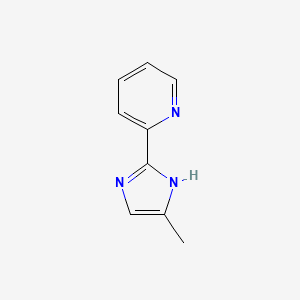
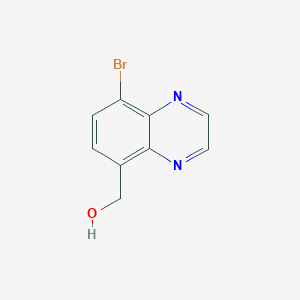
![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)
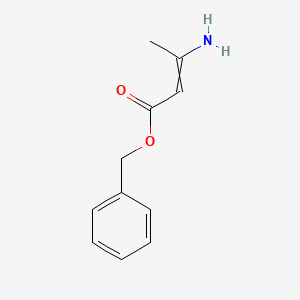
![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)
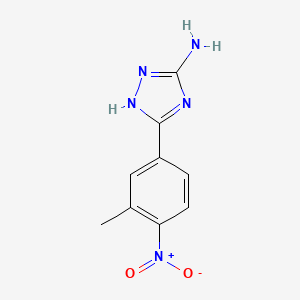
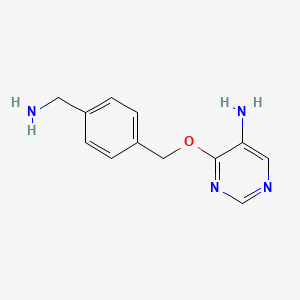

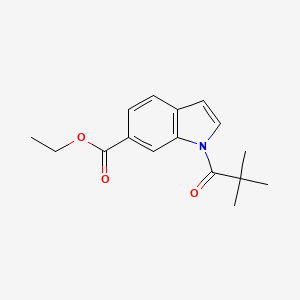

![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
